molecular formula C20H29NO7 B11828153 Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate

Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate

Cat. No.: B11828153
M. Wt: 395.4 g/mol
InChI Key: CNGPUCODLPWDJJ-UHFFFAOYSA-N
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Description

Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate: is a synthetic organic compound known for its role as a non-cleavable polyethylene glycol (PEG) linker in the synthesis of antibody-drug conjugates (ADCs). This compound is characterized by its complex structure, which includes a tert-butyl ester group, a formylphenyl group, and a PEG chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate typically involves multiple steps:

    Formation of the PEG Chain: The PEG chain is synthesized through the polymerization of ethylene oxide.

    Attachment of the Formylphenyl Group: The formylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable formylphenyl halide reacts with the PEG chain.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is added through esterification, using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG chain.

    Batch Reactions: Sequential batch reactions to introduce the formylphenyl and tert-butyl ester groups.

    Purification: Purification steps such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ester or amide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a linker in the synthesis of complex organic molecules.
  • Facilitates the attachment of various functional groups to PEG chains.

Biology:

  • Employed in the development of bioconjugates for targeted drug delivery.
  • Enhances the solubility and stability of biologically active molecules.

Medicine:

  • Integral in the design of antibody-drug conjugates (ADCs) for cancer therapy.
  • Improves the pharmacokinetics and biodistribution of therapeutic agents.

Industry:

  • Utilized in the production of advanced materials with specific properties.
  • Applied in the formulation of specialty chemicals and polymers.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound acts as a linker, facilitating the conjugation of drugs to antibodies.
  • It ensures the stability and controlled release of the drug at the target site.
  • The PEG chain enhances the solubility and reduces the immunogenicity of the conjugate.

Comparison with Similar Compounds

  • Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14-tetraoxa-2-azatridecan-13-oate
  • Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14,17-pentaoxa-2-azatridecan-13-oate

Uniqueness:

  • The length of the PEG chain in tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oate provides a balance between solubility and stability.
  • The non-cleavable nature of the linker ensures that the drug remains attached to the antibody until it reaches the target site.

Properties

Molecular Formula

C20H29NO7

Molecular Weight

395.4 g/mol

IUPAC Name

tert-butyl 2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C20H29NO7/c1-20(2,3)28-18(23)15-27-13-12-26-11-10-25-9-8-21-19(24)17-6-4-16(14-22)5-7-17/h4-7,14H,8-13,15H2,1-3H3,(H,21,24)

InChI Key

CNGPUCODLPWDJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

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